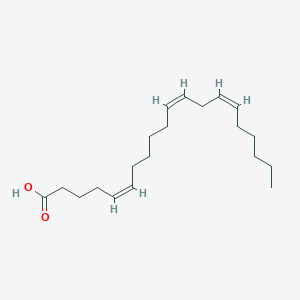

5(Z),11(Z),14(Z)-Eicosatrienoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHYVQTPBEDFE-URZBRJKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317197 | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-85-4 | |

| Record name | Sciadonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sciadonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCIADONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources, Biosynthesis, and Analysis of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid (Sciadonic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(Z),11(Z),14(Z)-Eicosatrienoic acid, also known as Sciadonic acid, is a polymethylene-interrupted fatty acid (PIFA) found in select plant sources, particularly within the gymnosperms. This technical guide provides a comprehensive overview of the natural distribution of Sciadonic acid, detailing its concentration in various plant species. Furthermore, this document outlines the current understanding of its biosynthetic pathway and furnishes detailed experimental protocols for its extraction, isolation, and quantification from natural matrices. The information is presented to support further research into the physiological roles and potential therapeutic applications of this unique fatty acid.

Natural Sources of this compound

Sciadonic acid is not widely distributed in the plant kingdom; its presence is a characteristic feature of certain gymnosperm families. The primary natural sources identified to date are the seed oils of various pine species and other conifers. Quantitative data from several studies are summarized in Table 1 for comparative analysis.

Table 1: Quantitative Content of this compound in Various Natural Sources

| Natural Source | Plant Part | Concentration (% of Total Fatty Acids) | Reference(s) |

| Torreya grandis (Chinese Torreya) | Kernel Oil | 6.78 - 12.96 | [1][2][3][4] |

| Pinus pinaster (Maritime Pine) | Seed Oil | 8 - 9 | [5] |

| Podocarpus nagi | Seed | up to 26 | [6] |

| Juniperus phoenicea (Phoenician Juniper) | Berries/Seeds | Data on specific fatty acid profile is limited, but lipids are mainly unsaturated. | [7][8] |

| Other Gymnosperms | Leaves and Seeds | Variable, can be a significant component. |

Biosynthesis of this compound

The precise biosynthetic pathway of Sciadonic acid in plants is not as extensively characterized as that of more common fatty acids like linoleic or alpha-linolenic acid. However, based on the fatty acid profiles of plants containing Sciadonic acid and the known functions of fatty acid modifying enzymes, a putative pathway can be proposed. The synthesis is understood to originate from linoleic acid (18:2n-6) and involves a series of desaturation and elongation steps. A key enzyme in this pathway is a front-end Δ5-desaturase, which introduces a double bond at the 5th position of a C20 fatty acid precursor.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Experimental Protocols

The accurate quantification of this compound from natural sources is critical for research and development. The following sections provide a detailed methodology for the extraction, derivatization, and analysis of Sciadonic acid from plant seed matrices.

Lipid Extraction from Plant Seeds

This protocol is a standard method for the total lipid extraction from oilseeds.

Materials:

-

Ground seed material

-

n-Hexane

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Homogenize a known weight of the seed material to a fine powder.

-

To the ground sample, add a mixture of n-hexane and isopropanol (3:2, v/v).

-

Vortex the mixture vigorously for 2 minutes and then agitate for 2 hours at room temperature.

-

Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant containing the lipid extract into a clean flask.

-

Repeat the extraction process on the pellet twice more, combining the supernatants.

-

Dry the pooled supernatant over anhydrous sodium sulfate.

-

Filter the extract to remove the sodium sulfate.

-

Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

The resulting lipid extract can be weighed to determine the total lipid content and stored under nitrogen at -20°C for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the fatty acids within the extracted lipids must be converted to their more volatile methyl esters.

Materials:

-

Lipid extract

-

Methanolic HCl (5%) or BF3-Methanol (14%)

-

n-Hexane

-

Saturated NaCl solution

-

Sodium sulfate (anhydrous)

Procedure:

-

To a known amount of the lipid extract (typically 10-20 mg) in a screw-capped glass tube, add 2 mL of 5% methanolic HCl or 14% BF3-Methanol.

-

Seal the tube tightly and heat at 60-80°C for 1-2 hours in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of distilled water and 2 mL of n-hexane to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Wash the hexane layer with 1 mL of saturated NaCl solution.

-

Dry the final hexane extract over anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis. An internal standard (e.g., heptadecanoic acid methyl ester) can be added before methylation for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent), typically 30-60 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 140°C, ramped to 240°C at a rate of 4°C/min, and held for 10 minutes. (This program should be optimized based on the specific column and instrument).

-

Injector Temperature: 250°C.

-

Detector Temperature (FID): 260°C.

-

MS Parameters: Electron impact (EI) ionization at 70 eV, with a scan range of m/z 50-550.

Procedure:

-

Inject 1 µL of the FAMEs sample into the GC.

-

Acquire the chromatogram and mass spectra.

-

Identify the Sciadonic acid methyl ester peak based on its retention time relative to known standards and its characteristic mass spectrum.

-

Quantify the amount of Sciadonic acid by comparing its peak area to that of the internal standard and using a calibration curve generated from a pure standard of Sciadonic acid methyl ester.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the analysis of Sciadonic acid and a conceptual signaling pathway where it might be involved.

Conclusion

This compound is a unique fatty acid with a limited but significant distribution in the plant kingdom, primarily within gymnosperms. This guide provides a foundational understanding of its natural sources, proposed biosynthesis, and analytical methodologies. The detailed protocols and structured data are intended to facilitate further research into the biological activities of Sciadonic acid, which may hold promise for applications in nutrition and pharmacology. Further elucidation of its complete biosynthetic pathway and metabolic fate in vivo are key areas for future investigation.

References

- 1. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 6. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

The Sciadonic Acid Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadonic acid (20:3Δ5,11,14) is a non-methylene-interrupted polyunsaturated fatty acid (NMI-PUFA) found predominantly in the seeds of gymnosperms and some lower eudicots. With a unique chemical structure, sciadonic acid and other NMI-PUFAs are of increasing interest for their potential pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the sciadonic acid biosynthesis pathway in plants, detailing the key enzymatic steps, substrate specificities, and relevant quantitative data. Furthermore, this guide outlines the key experimental protocols for the functional characterization of the enzymes involved in this pathway, offering a comprehensive resource for researchers in the field.

Introduction to Sciadonic Acid

Sciadonic acid is a C20 fatty acid characterized by a distinctive polymethylene-interrupted double bond system. Unlike more common polyunsaturated fatty acids (PUFAs) where double bonds are separated by a single methylene (B1212753) group, the double bonds in sciadonic acid at the Δ5 and Δ11 positions are separated by five methylene groups. This structural feature imparts unique chemical properties and potential biological activities. Sciadonic acid is notably present in the seed oils of various Pinus species and has been identified as a hallmark metabolite in gymnosperms.[1][2][3] Its biosynthesis involves a specialized enzymatic pathway that diverges from the conventional fatty acid synthesis routes.

The Core Biosynthesis Pathway of Sciadonic Acid

The biosynthesis of sciadonic acid in plants is a two-step enzymatic process that occurs in the endoplasmic reticulum (ER). The pathway utilizes linoleic acid (18:2Δ9,12), a common C18 PUFA, as its precursor. The two key enzymes involved are a C18 Δ9-elongase and a C20 Δ5-desaturase.[4][5]

The proposed pathway is as follows:

-

Elongation of Linoleic Acid: The pathway is initiated by the elongation of linoleic acid (18:2Δ9,12) to eicosa-11,14-dienoic acid (20:2Δ11,14). This reaction is catalyzed by a C18 Δ9-elongase. This elongase adds a two-carbon unit to the carboxyl end of linoleic acid.

-

Desaturation of Eicosa-11,14-dienoic Acid: The resulting C20 fatty acid, eicosa-11,14-dienoic acid, serves as the substrate for a specific C20 Δ5-desaturase. This enzyme introduces a double bond at the Δ5 position of the acyl chain, leading to the formation of sciadonic acid (20:3Δ5,11,14).[6][7][8]

The substrate for these enzymes is believed to be in the form of acyl-Coenzyme A (acyl-CoA).[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. General characteristics of Pinus spp. seed fatty acid compositions, and importance of delta5-olefinic acids in the taxonomy and phylogeny of the genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The Torreya grandis genome illuminates the origin and evolution of gymnosperm-specific sciadonic acid biosynthesis [ideas.repec.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Cloning and Characterization of Unusual Fatty Acid Desaturases from Anemone leveillei: Identification of an Acyl-Coenzyme A C20 Δ5-Desaturase Responsible for the Synthesis of Sciadonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and characterization of unusual fatty acid desaturases from Anemone leveillei: identification of an acyl-coenzyme A C20 Delta5-desaturase responsible for the synthesis of sciadonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Cloning and Characterization of Unusual Fatty Acid Desaturases from Anemone leveillei: Identification of an Acyl-Coenzyme A C20 Δ5-Desaturase Responsible for the Synthesis of Sciadonic Acid1 | Semantic Scholar [semanticscholar.org]

The Biological Role of 5,11,14-Eicosatrienoic Acid in Mammals: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5,11,14-Eicosatrienoic acid, also known as Sciadonic Acid (SCA), is a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of gymnosperms, such as pine nuts. Unlike its structural analog, arachidonic acid (AA), SCA is not a direct precursor to the primary classes of eicosanoids, such as prostaglandins (B1171923) and leukotrienes. Emerging research has highlighted its significant biological activities in mammals, positioning it as a molecule of interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological role of 5,11,14-eicosatrienoic acid in mammals, with a focus on its metabolism, signaling pathways, and physiological effects. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development.

Introduction

5,11,14-Eicosatrienoic acid (Sciadonic Acid) is a C20 polyunsaturated fatty acid with three cis double bonds at the 5, 11, and 14 positions. Its unique structure, which lacks a double bond at the Δ8 position present in arachidonic acid, prevents its conversion into arachidonic acid in higher animals.[1] However, its structural similarity allows it to act as a substitute for arachidonic acid in cellular phospholipid pools, leading to significant downstream effects on lipid metabolism and inflammatory signaling.[2] This guide will delve into the known metabolic pathways, mechanisms of action, and physiological consequences of SCA incorporation and activity in mammalian systems.

Metabolism and Tissue Distribution

In mammalian systems, dietary 5,11,14-eicosatrienoic acid is incorporated into cellular phospholipids (B1166683), effectively modifying the fatty acid composition of cell membranes.[3] Studies in rats have demonstrated that upon dietary supplementation, SCA is found in various tissues, with notable accumulation in blood plasma and liver.[4]

Incorporation into Phospholipids

SCA can substitute for arachidonic acid in phospholipids, particularly in phosphatidylinositol.[1] This displacement of arachidonic acid is a key aspect of its biological activity, as it reduces the available substrate for the synthesis of pro-inflammatory eicosanoids.[2] The kinetics of SCA's incorporation into phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol are similar to those of arachidonic acid.[1]

Quantitative Data on Tissue Distribution and Effects

The following tables summarize the quantitative data from studies investigating the effects of dietary Sciadonic Acid in rats.

Table 1: Effect of Sciadonic Acid Diet on Fatty Acid Content in Rat Tissues [4]

| Tissue | Control Diet (µg/mg tissue) | Sciadonic Acid Diet (µg/mg tissue) | Percentage Change |

| Plasma | - | - | -30% |

| Liver | - | 1.1 | Tendency to decrease (p=0.077) |

| Brain | Not Detected | 0.0942 | - |

Note: Specific concentrations for control diet plasma and liver were not provided in the source material.

Table 2: Percentage of Sciadonic Acid in Total Fatty Acids in Rat Tissues After Dietary Supplementation [4]

| Tissue | Control Diet | Sciadonic Acid Diet |

| Plasma | 0.24% | 5.76% |

| Liver | Trace | <4% |

Table 3: Effect of Sciadonic Acid Diet on Plasma Lipid Profile in Rats [4]

| Lipid Component | Percentage Decrease with Sciadonic Acid Diet |

| Cholesterol | 16% |

| Triglycerides | 38% |

Table 4: Effect of Sciadonic Acid Diet on Monounsaturated Fatty Acid Proportions in Rat Tissues [4]

| Fatty Acid | Tissue | Percentage Decrease |

| 16:1n-7 | Plasma | 52% |

| 18:1n-7 | Plasma | 41% |

| 18:1n-9 | Plasma | 22% |

| 16:1n-7 | Liver | 38% |

| 18:1n-7 | Liver | 32% |

Signaling Pathways and Mechanisms of Action

The biological effects of 5,11,14-eicosatrienoic acid are primarily attributed to two key mechanisms: the modulation of arachidonic acid metabolism and the inhibition of stearoyl-CoA desaturase 1 (SCD1).

Modulation of Arachidonic Acid Metabolism and Anti-inflammatory Effects

By displacing arachidonic acid from membrane phospholipids, SCA reduces the substrate pool for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] This leads to a decreased production of pro-inflammatory eicosanoids such as prostaglandin (B15479496) E2 (PGE2).[3] This mechanism is believed to be central to its anti-inflammatory properties. Furthermore, SCA has been shown to suppress the translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPK), including ERK, p38, and JNK, in response to inflammatory stimuli.[3]

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

Sciadonic acid has been identified as an inhibitor of the expression and activity of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[4][5] The inhibition of SCD1 leads to a reduction in the synthesis of monoenes, which in turn contributes to the observed decrease in plasma and liver triglycerides.[5] This hypotriglyceridemic effect is a significant aspect of SCA's metabolic role.[4][5]

References

- 1. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]

- 2. Sciadonic acid - Wikipedia [en.wikipedia.org]

- 3. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sciadonic acid derived from pine nuts as a food component to reduce plasma triglycerides by inhibiting the rat hepatic Δ9-desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

The Discovery, History, and Scientific Profile of Podocarpic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpic acid, a tricyclic diterpenoid resin acid, has been a subject of scientific inquiry for over a century. First isolated in 1873, its unique chemical architecture and diverse biological activities have positioned it as a valuable natural product in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key biological functions of podocarpic acid. Detailed experimental protocols for its isolation, characterization, and a representative total synthesis are provided, alongside a summary of its quantitative biological data. Furthermore, key signaling pathways modulated by podocarpic acid are illustrated to facilitate a deeper understanding of its mechanism of action.

Discovery and History

The journey of podocarpic acid began in 1873 when the Dutch chemist A.C. Oudemans Jr. first isolated this crystalline substance from the resin of the Javanese tree, Podocarpus cupressinus.[1] His initial work laid the foundation for future investigations into this new class of resin acids. Decades later, in the early 20th century, researchers in New Zealand, including the notable chemist William F. Short, expanded the known natural sources of podocarpic acid to include native species such as Podocarpus dacrydioides (kahikatea) and Dacrydium cupressinum (rimu).[1]

The determination of its chemical structure was a significant milestone. Through a series of degradation and derivatization experiments, Sherwood and Short in 1938 proposed that podocarpic acid possessed a tricyclic nucleus with a phenolic hydroxyl group.[1] The complete stereochemistry was later elucidated, revealing a unique trans-fusion of the A and B rings. This structural framework, distinct from other known resin acids of the time, sparked interest in its chemical synthesis and biological evaluation.

Physicochemical Properties and Characterization

Podocarpic acid is a white to off-white crystalline solid. Its molecular formula is C₁₇H₂₂O₃, and it has a molecular weight of 274.35 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Podocarpic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₃ | [2][3] |

| Molecular Weight | 274.35 g/mol | [2][3] |

| Melting Point | 193-196 °C | [3] |

| Optical Rotation [α]D²⁰ | +133° (c=4 in ethanol) | [3] |

| pKa | 4.66 ± 0.40 (Predicted) | [3] |

| Solubility | Soluble in DMSO, ethanol, methanol (B129727), ether, acetic acid. Practically insoluble in water. | [3][4] |

The structure of podocarpic acid has been unequivocally confirmed through various spectroscopic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of podocarpic acid are well-characterized and serve as a primary tool for its identification and for the structural elucidation of its derivatives.[2][5]

-

Infrared (IR) Spectroscopy: The IR spectrum of podocarpic acid exhibits characteristic absorption bands corresponding to its functional groups, including a broad O-H stretch for the phenolic hydroxyl and carboxylic acid groups, a C=O stretch for the carboxylic acid, and aromatic C=C stretching vibrations.[6]

-

Mass Spectrometry (MS): The mass spectrum of podocarpic acid shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that aid in its identification.[6]

Isolation from Natural Sources and Synthetic Methodologies

Experimental Protocol: Isolation and Purification of Podocarpic Acid

The following protocol describes a general method for the isolation and purification of podocarpic acid from the resin of Podocarpus species, based on established procedures.

Materials:

-

Crude resin of Podocarpus species

-

Methanol (MeOH)

-

Water (H₂O)

-

Activated charcoal

Procedure:

-

Extraction: The crude resin is dissolved in hot methanol to extract the organic constituents. Insoluble materials such as bark and twigs are removed by filtration.

-

Initial Crystallization: The methanolic extract is concentrated under reduced pressure. Water is then added to the concentrated extract to induce the precipitation of crude podocarpic acid.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove water-soluble impurities.

-

Decolorization: The crude podocarpic acid is redissolved in hot methanol, and a small amount of activated charcoal is added to decolorize the solution. The mixture is heated at reflux for a short period.

-

Recrystallization: The hot solution is filtered to remove the activated charcoal. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of pure podocarpic acid.

-

Drying: The purified crystals are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum to yield pure podocarpic acid.

Total Synthesis of (±)-Podocarpic Acid

The total synthesis of podocarpic acid has been accomplished through various strategies. One notable approach involves a stereoselective synthesis that efficiently constructs the tricyclic core. A detailed experimental protocol for a key step in a total synthesis is provided below, based on the literature.

Experimental Protocol: A Key Step in the Total Synthesis of (±)-Podocarpic Acid

This protocol describes the cyclialkylation reaction to form the tricyclic skeleton of a podocarpic acid precursor.

Materials:

-

Substituted cyclohexanone (B45756) precursor

-

p-Methoxyphenylacetylene Grignard reagent

-

Polyphosphoric acid (PPA)

-

Anhydrous solvents (e.g., THF, ether)

Procedure:

-

Grignard Reaction: The substituted cyclohexanone precursor is reacted with the p-methoxyphenylacetylene Grignard reagent in an anhydrous ethereal solvent under an inert atmosphere. This reaction introduces the aromatic ring precursor.

-

Catalytic Hydrogenation: The resulting acetylenic compound is subjected to catalytic hydrogenation to reduce the triple bond to a saturated linkage.

-

Cyclization: The hydrogenated product is treated with polyphosphoric acid (PPA) at an elevated temperature to effect an intramolecular cyclization, forming the tricyclic ring system of the podocarpic acid backbone.

-

Purification: The crude product is purified by column chromatography to yield the desired tricyclic intermediate, which can then be further elaborated to (±)-podocarpic acid.

Biological Activities and Mechanisms of Action

Podocarpic acid and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Podocarpic acid has shown cytotoxic effects against various human cancer cell lines. The reported IC₅₀ values for podocarpic acid are summarized in Table 2.

Table 2: Anticancer Activity of Podocarpic Acid (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Carcinoma | >100 | [7] |

| MCF-7 | Breast Adenocarcinoma | >100 | [7] |

| HCT116 | Colon Carcinoma | >100 | [7] |

| HepG2 | Hepatocellular Carcinoma | >100 | [8] |

Note: While the parent podocarpic acid shows modest activity in these assays, numerous synthetic derivatives have demonstrated significantly enhanced potency.

Anti-inflammatory Activity

The anti-inflammatory properties of podocarpic acid are thought to be mediated, in part, through the modulation of key inflammatory signaling pathways. While direct experimental evidence for podocarpic acid's interaction with NF-κB and STAT3 is still emerging, the activity of structurally related terpenoids suggests these as plausible targets.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines. Inhibition of this pathway is a key strategy for anti-inflammatory drug development.

-

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway: The STAT3 pathway is another critical mediator of inflammatory responses and is also implicated in tumorigenesis. Its activation involves phosphorylation and translocation to the nucleus to regulate gene expression.

Liver X Receptor (LXR) Agonism

A significant finding in the pharmacology of podocarpic acid derivatives is their activity as agonists of Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Agonism of LXRs is a promising strategy for the treatment of atherosclerosis. Podocarpic acid anhydride, a derivative, has been identified as a potent LXR agonist.

Antibacterial Activity

Podocarpic acid and its derivatives have shown activity against a range of bacteria, particularly Gram-positive strains. The minimum inhibitory concentrations (MICs) for podocarpic acid against selected bacteria are presented in Table 3.

Table 3: Antibacterial Activity of Podocarpic Acid (MIC values)

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | >100 | [5] |

| Escherichia coli | Negative | >100 | [5] |

| Pseudomonas aeruginosa | Negative | >100 | [5] |

Note: Similar to its anticancer activity, derivatives of podocarpic acid often exhibit more potent antibacterial effects than the parent compound.[5]

Conclusion

From its initial discovery in the 19th century to its current status as a versatile scaffold in medicinal chemistry, podocarpic acid continues to be a molecule of significant interest. Its unique tricyclic structure and the diverse biological activities of its derivatives make it a promising starting point for the development of new therapeutic agents. Further research into its mechanisms of action, particularly its effects on key signaling pathways such as NF-κB and STAT3, will undoubtedly unlock new avenues for drug discovery and development. This technical guide serves as a comprehensive resource for researchers embarking on or continuing their investigations into this fascinating natural product.

References

- 1. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of (+)-podocarpic and (+)-lambertic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates [pubmed.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,11,14-Eicosatrienoic Acid: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,11,14-Eicosatrienoic acid, also known under the common name Sciadonic acid, is a polyunsaturated fatty acid with emerging interest in the scientific community, particularly for its potential therapeutic properties. As a structural analog of arachidonic acid, it plays a significant role in modulating inflammatory pathways. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for its study. The information is intended to serve as a foundational resource for researchers in lipid biochemistry, pharmacology, and drug development.

Chemical Identity and Structure

5,11,14-Eicosatrienoic acid is a C20 polyunsaturated fatty acid characterized by three cis-configured double bonds at the 5th, 11th, and 14th carbon positions.[1] Its systematic IUPAC name is (5Z,11Z,14Z)-icosa-5,11,14-trienoic acid.[1][2]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | (5Z,11Z,14Z)-icosa-5,11,14-trienoic acid[1][2] |

| Synonyms | Sciadonic acid, 5,11,14,20:3, FA 20:3[3][4] |

| CAS Number | 7019-85-4[1][3][4] |

| Molecular Formula | C₂₀H₃₄O₂[2][3][4] |

| InChI Key | PRHHYVQTPBEDFE-URZBRJKDSA-N[2][3] |

| SMILES | CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O[1][2] |

Physicochemical Properties

Table 2: Physicochemical Data for 5,11,14-Eicosatrienoic Acid

| Property | Value | Source |

| Molecular Weight | 306.5 g/mol | [2][3] |

| Boiling Point | 432 °C (810 °F; 705 K) | [1][5] |

| Flash Point | 329 °C (624 °F; 602 K) | [1][5] |

| Density | 0.9 g/cm³ | [1] |

| Refractive Index (nD) | 1.489 | [1][5] |

| Solubility | DMF: 100 mg/mlDMSO: 100 mg/mlEthanol: Miscible0.1 M Na₂CO₃: 1.5 mg/ml | [3] |

Biological Activity and Signaling Pathways

The primary biological significance of 5,11,14-eicosatrienoic acid stems from its role as an anti-inflammatory agent.[1][2] Its structural similarity to arachidonic acid allows it to act as a competitive inhibitor in the eicosanoid synthesis pathway.

Anti-inflammatory Mechanism

5,11,14-Eicosatrienoic acid is thought to exert its anti-inflammatory effects by displacing arachidonic acid from phospholipid pools. This competitive action reduces the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby decreasing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3]

PPAR Activation

Studies have also suggested that 5,11,14-eicosatrienoic acid may exert some of its effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3] PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation. Activation of PPARs can lead to the transcriptional repression of pro-inflammatory genes.

Experimental Protocols

The analysis and functional characterization of 5,11,14-eicosatrienoic acid often involve sophisticated analytical techniques and cell-based assays.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of fatty acids, including 5,11,14-eicosatrienoic acid, in biological matrices.

Objective: To quantify the concentration of 5,11,14-eicosatrienoic acid in a biological sample (e.g., plasma, cell lysate).

Methodology:

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform a liquid-liquid extraction using a solvent system such as a mixture of 2-propanol and hexane.

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample clean-up and concentration.[6] Columns are typically washed with methanol (B129727) and water, the sample is applied, washed again with 10% methanol, and the analyte is eluted with methanol.[6]

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.[7]

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column (e.g., 2.1 x 250 mm).[6]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (A) and an organic component (B), both typically containing a small amount of formic acid (e.g., 0.1%) to aid in ionization.[7]

-

A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic fatty acids.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[3] For MRM, monitor the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a characteristic product ion.

-

References

- 1. Sciadonic acid - Wikipedia [en.wikipedia.org]

- 2. eicosa-5,11,14-trienoic acid, (Z,Z,Z)- | C20H34O2 | CID 445084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Sciadonic acid. Медицинский портал Vrachi.name [en-test.vrachi.name]

- 6. 5(Z),11(Z),14(Z)-Eicosatrienoic Acid | 7019-85-4 [m.chemicalbook.com]

- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Inflammatory Potential of Sciadonic and Arachidonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the inflammatory potential of sciadonic acid (SCA) and arachidonic acid (AA). While arachidonic acid is a well-established precursor to a wide array of pro-inflammatory eicosanoids, emerging evidence highlights sciadonic acid as a potential anti-inflammatory agent. This document details the metabolic pathways of both fatty acids, presents quantitative data on their differential effects on key inflammatory mediators, and provides comprehensive experimental protocols for the cited assays. Through a detailed examination of their mechanisms of action, this guide aims to inform future research and drug development strategies targeting inflammatory pathways.

Introduction

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is a central figure in the inflammatory cascade. Upon cellular stimulation, AA is liberated from membrane phospholipids (B1166683) and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into potent pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. These eicosanoids are pivotal in the initiation and propagation of inflammatory responses.

Sciadonic acid (SCA), a non-methylene-interrupted fatty acid (20:3, n-6), shares structural similarities with AA. However, its unique configuration appears to confer distinct biological activities. Studies suggest that SCA can be incorporated into cellular phospholipids, effectively displacing AA and thereby reducing the substrate pool for the synthesis of pro-inflammatory eicosanoids. This competitive inhibition, coupled with the modulation of key inflammatory signaling pathways, positions SCA as a compound of interest for its potential anti-inflammatory properties.

This guide will dissect the inflammatory potential of SCA in comparison to AA, providing a technical resource for researchers and drug development professionals.

Metabolic Pathways and Mechanisms of Action

Arachidonic Acid: The Pro-Inflammatory Cascade

Upon cellular activation by inflammatory stimuli, phospholipase A2 (PLA2) cleaves AA from the sn-2 position of membrane phospholipids. The liberated AA is then available for enzymatic conversion through three primary pathways:

-

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes catalyze the conversion of AA to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). These molecules are potent mediators of inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: The 5-LOX, 12-LOX, and 15-LOX enzymes convert AA into hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently metabolized to leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and lipoxins. Leukotrienes are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.

-

Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize AA to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in regulating vascular tone and inflammation.

The metabolites of the COX and LOX pathways are major contributors to the cardinal signs of inflammation.

Sciadonic Acid: A Modulator of Inflammation

Sciadonic acid exerts its anti-inflammatory effects through several proposed mechanisms:

-

Competitive Inhibition: SCA is incorporated into cellular phospholipids, competing with AA for esterification. This reduces the amount of AA available for release and subsequent conversion into pro-inflammatory eicosanoids.

-

Modulation of Enzyme Activity: While direct, potent inhibition of COX and LOX enzymes by free SCA is not as well-characterized as its competitive incorporation, the replacement of AA with SCA in the active sites of these enzymes may lead to the production of less inflammatory or even anti-inflammatory metabolites.

-

Inhibition of Inflammatory Signaling: SCA has been shown to suppress the activation of key inflammatory transcription factors and signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] This leads to a downstream reduction in the expression of pro-inflammatory genes, such as those encoding for inducible nitric oxide synthase (iNOS) and COX-2.[1]

Quantitative Comparison of Inflammatory Potential

The following tables summarize the quantitative data on the comparative effects of sciadonic acid and arachidonic acid on the production of key inflammatory mediators in murine macrophages (RAW264.7 cell line).

Table 1: Effect of Sciadonic Acid on Pro-Inflammatory Mediator Production in LPS-Stimulated Murine Macrophages [1]

| Inflammatory Mediator | % Reduction by Sciadonic Acid |

| Prostaglandin E2 (PGE2) | 29% |

| Nitric Oxide (NO) | 31% |

| Interleukin-6 (IL-6) | 34% |

| Tumor Necrosis Factor-α (TNF-α) | 14% |

Table 2: Effect of Sciadonic Acid on Inflammatory Signaling Pathways in LPS-Stimulated Murine Macrophages [1]

| Signaling Pathway | Effect of Sciadonic Acid |

| NF-κB Translocation | Suppressed |

| ERK Phosphorylation | Suppressed |

| p38 MAPK Phosphorylation | Suppressed |

| JNK Phosphorylation | Suppressed |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Fatty Acid Preparation: Sciadonic acid and arachidonic acid are dissolved in ethanol (B145695) to prepare stock solutions. The stock solutions are then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to facilitate their uptake by the cells. The final ethanol concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that allows for adherence and growth.

-

After 24 hours, replace the medium with fresh medium containing the desired concentrations of SCA-BSA or AA-BSA complexes. A BSA vehicle control should be included.

-

Incubate the cells with the fatty acids for a predetermined period (e.g., 24 hours) to allow for their incorporation into cellular phospholipids.

-

Following the pre-incubation, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours) to induce an inflammatory response.

-

Measurement of Prostaglandin E2 (PGE2)

-

Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Collect the cell culture supernatant after LPS stimulation.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. Briefly, the sample or standard is added to a microplate pre-coated with a capture antibody. A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is then added, followed by a specific primary antibody.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.

-

The concentration of PGE2 in the sample is inversely proportional to the color intensity and is determined by comparison with a standard curve.

-

Measurement of Nitric Oxide (NO)

-

Principle: Nitric oxide production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

-

Procedure:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Measurement of Cytokines (TNF-α and IL-6)

-

Principle: The concentrations of TNF-α and IL-6 in the culture supernatant are determined by sandwich ELISA.

-

Procedure:

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's protocol. In brief, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a biotinylated detection antibody is added, followed by streptavidin-HRP.

-

A substrate solution is then added, and the resulting color is measured at 450 nm.

-

The cytokine concentration is determined from a standard curve.

-

Western Blot Analysis of NF-κB and MAPK Phosphorylation

-

Principle: The activation of NF-κB and MAPK signaling pathways is assessed by detecting the phosphorylation of key proteins (p65 subunit of NF-κB, and p38, ERK, JNK MAPKs) using Western blotting.

-

Procedure:

-

After treatment and stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p65, p38, ERK, and JNK, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

-

After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Analysis of Fatty Acid Incorporation into Phospholipids

-

Principle: The fatty acid composition of cellular phospholipids is determined by gas chromatography-mass spectrometry (GC-MS) after extraction and derivatization.

-

Procedure:

-

After incubation with the fatty acids, wash the cells with PBS and scrape them into a solvent mixture (e.g., chloroform:methanol).

-

Extract the total lipids using a method such as the Bligh and Dyer procedure.

-

Separate the phospholipid fraction from the total lipids using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Transesterify the fatty acids in the phospholipid fraction to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Analyze the FAMEs by GC-MS. The different FAMEs are separated based on their retention times and identified by their mass spectra.

-

Quantify the relative amounts of each fatty acid by integrating the peak areas.

-

Signaling Pathways and Experimental Workflows

Arachidonic Acid Inflammatory Signaling Pathway

Caption: Arachidonic acid is released from phospholipids and metabolized to pro-inflammatory eicosanoids.

Sciadonic Acid's Anti-Inflammatory Mechanism

Caption: Sciadonic acid inhibits inflammatory signaling pathways and competes with arachidonic acid.

Experimental Workflow for Comparing SCA and AA

Caption: Workflow for comparing the inflammatory effects of sciadonic acid and arachidonic acid.

Conclusion

The available evidence strongly suggests that sciadonic acid possesses significant anti-inflammatory properties that stand in contrast to the well-documented pro-inflammatory role of arachidonic acid. By competitively reducing the availability of arachidonic acid for eicosanoid synthesis and by actively suppressing key inflammatory signaling pathways such as NF-κB and MAPKs, sciadonic acid presents a promising avenue for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of sciadonic acid and to design targeted strategies for the modulation of inflammatory diseases. Further research is warranted to elucidate the full spectrum of its metabolic products and their specific biological activities.

References

An In-depth Technical Guide on the Metabolism and Function of Dihomo-γ-Linolenic Acid (C20:3n-6)

A Note on Nomenclature: The fatty acid C20:3n-6,9,15 is not a standard biochemical designation. The double bond positions indicated from the methyl end (n-6) and the carboxyl end (9, 15) are inconsistent. This guide will focus on Dihomo-γ-linolenic acid (DGLA) , scientifically designated as all-cis-8,11,14-eicosatrienoic acid (C20:3n-6) , which is a physiologically significant C20:3 fatty acid and the likely subject of interest.

Introduction

Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) that holds a unique position in lipid metabolism.[1] While not abundant in most diets, it is endogenously synthesized from the essential fatty acid linoleic acid.[2] DGLA is a critical metabolic intermediate, serving as the precursor to both anti-inflammatory and pro-inflammatory signaling molecules.[1] Its metabolism is a key regulatory point in inflammatory processes, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[3] This technical guide provides a comprehensive overview of the metabolism, function, and analytical methodologies related to DGLA.

Metabolism of Dihomo-γ-Linolenic Acid

The metabolism of DGLA is a multi-step process involving elongation and desaturation enzymes, leading to the production of various bioactive lipids.

Biosynthesis of DGLA

DGLA is synthesized from the essential fatty acid linoleic acid (LA; 18:2n-6) through a series of enzymatic reactions:

-

Δ6-Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA; 18:3n-6) by the enzyme Δ6-desaturase (FADS2) . This is the rate-limiting step in this pathway.[4]

-

Elongation: GLA is then elongated by the enzyme elongase 5 (ELOVL5) to form DGLA (20:3n-6).[5]

Metabolic Fate of DGLA

Once synthesized, DGLA is incorporated into the phospholipids (B1166683) of cell membranes.[5] Upon cellular stimulation, it can be released by phospholipase A2 and metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: DGLA is a substrate for both COX-1 and COX-2, leading to the production of series-1 prostaglandins (B1171923) , such as prostaglandin (B15479496) E1 (PGE1).[1][2] PGE1 has anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.[6][7]

-

Lipoxygenase (LOX) Pathway: DGLA can be metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroxyeicosatrienoic acid (15-HETrE) , which has been shown to possess anti-inflammatory and anti-proliferative effects.[8]

-

Δ5-Desaturase Pathway: DGLA can be further desaturated by Δ5-desaturase (FADS1) to form the pro-inflammatory fatty acid arachidonic acid (AA; 20:4n-6) .[1] AA is the precursor to series-2 prostaglandins and series-4 leukotrienes, which are potent mediators of inflammation.[8]

The balance between the conversion of DGLA to anti-inflammatory metabolites (PGE1, 15-HETrE) and its conversion to the pro-inflammatory AA is a critical determinant of the overall inflammatory state.[1]

Biological Functions of DGLA and its Metabolites

The biological functions of DGLA are largely mediated by its eicosanoid derivatives.

-

Anti-inflammatory Effects: PGE1, derived from DGLA, can suppress inflammation.[9] 15-HETrE can also exert anti-inflammatory actions.[8]

-

Cardiovascular Health: PGE1 is a vasodilator and inhibits platelet aggregation, which can contribute to cardiovascular health.[6][7]

-

Immune Modulation: DGLA and its metabolites can modulate the activity of immune cells. For instance, DGLA has been shown to modulate the inflammatory response in macrophages.[10]

-

Anti-proliferative Effects: DGLA has demonstrated anti-proliferative effects in various cell types.[10]

The balance between DGLA and AA is crucial. A higher DGLA/AA ratio is generally associated with a less inflammatory state.[1]

Quantitative Data

Enzyme Kinetics

The activities of Δ5- and Δ6-desaturases are critical for regulating the levels of DGLA and AA.

| Enzyme | Substrate | Apparent Km (µM) | Vm (pmol x min⁻¹ x mg⁻¹) | Source |

| Δ6-Desaturase | 18:2n-6 (LA) | 6.5 | 7.5 | [11] |

| Δ5-Desaturase | 20:3n-6 (DGLA) | 3.9 | 9.1 | [11] |

| Δ6-Desaturase | 18:3n-3 (ALA) | 24.5 | 24.4 | [11] |

Data from human fetal liver microsomes.[11]

DGLA Levels in Disease States

Alterations in DGLA levels have been observed in various inflammatory and metabolic conditions.

| Disease State | Tissue/Fluid | Change in DGLA Level | Observation | Source |

| Obesity | Plasma | Increased | Associated with increased Δ6-desaturase and decreased Δ5-desaturase activity. | [1] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Plasma | Increased | Higher DGLA associated with increased risk. | [1] |

| Crohn's Disease | Serum | Increased | Accompanied by decreased arachidonic acid levels. | [1] |

| Atopic Dermatitis | - | Low | Characterized by abnormally low DGLA levels. | [12] |

| Type 2 Diabetes | Plasma | Increased | Positive association with DGLA levels. | [12] |

| Heart Failure | - | Low | Associated with low DGLA levels. | [12] |

Experimental Protocols

Protocol for Fatty Acid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of total fatty acid profiles, including DGLA, from biological samples such as cells, tissues, or plasma.

5.1.1 Lipid Extraction (Folch Method) [13]

-

Homogenization: Homogenize the tissue sample or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol (B129727). Use approximately 20 volumes of solvent per volume of sample.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

-

Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C.

5.1.2 Derivatization to Fatty Acid Methyl Esters (FAMEs) [14]

-

Saponification: To the dried lipid extract, add 4 ml of methanolic NaOH and reflux for 5-10 minutes until the fat globules are dissolved.

-

Methylation: Add 5 ml of BF3-methanol, and reflux for another 5 minutes.

-

Extraction of FAMEs: Add 4 ml of hexane (B92381) and 1 ml of saturated NaCl solution to the tube. Vortex vigorously and centrifuge to separate the phases.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

5.1.3 GC-MS Analysis [15]

-

Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., TR-FAME, 30m x 0.25mm, 0.25µm film thickness) to separate the FAMEs.

-

Temperature Program: Employ a temperature gradient to achieve optimal separation of different fatty acids. An example program: initial hold at 80°C for 1 min, ramp to 150°C at 20°C/min, hold for 15 min, ramp to 240°C at 10°C/min, and a final hold for 2 min.

-

Detection: Use a mass spectrometer to detect and identify the FAMEs based on their mass spectra and retention times compared to known standards.

Protocol for Eicosanoid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and specific quantification of DGLA-derived eicosanoids like PGE1 from biological fluids.

5.2.1 Sample Preparation and Extraction [16]

-

Internal Standard Addition: To the biological sample (e.g., 2.0 ml of cell culture media), add an internal standard mixture containing deuterated analogs of the eicosanoids of interest.

-

Protein Precipitation/Cell Lysis: For media, centrifuge to remove debris. For intracellular analysis, scrape cells in methanol to stop enzymatic activity and lyse the cells.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE column (e.g., Strata-X) with methanol followed by water.

-

Load the sample onto the column.

-

Wash the column with 10% methanol.

-

Elute the eicosanoids with methanol.

-

-

Drying and Reconstitution: Dry the eluate under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.

5.2.2 LC-MS/MS Analysis [17]

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the eicosanoids. A typical mobile phase system consists of:

-

Solvent A: Water with 10 mM ammonium (B1175870) acetate.

-

Solvent B: Acetonitrile.

-

Employ a gradient elution to resolve the different eicosanoids.

-

-

Mass Spectrometry Detection:

-

Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Optimize Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard for specific and sensitive detection.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DGLA | 305.2 | 261.2 |

| PGE1 | 353.2 | 271.2 |

| AA | 303.2 | 259.2 |

| AA-d8 (Internal Std) | 311.2 | 267.2 |

Note: MRM transitions may vary depending on the instrument and optimization.[17]

Conclusion

Dihomo-γ-linolenic acid is a pivotal fatty acid in the regulation of inflammation and other physiological processes. Its metabolic fate, dictated by the activity of desaturase and elongase enzymes, determines the balance between pro- and anti-inflammatory signaling pathways. Understanding the intricate details of DGLA metabolism and function is crucial for the development of novel therapeutic strategies targeting inflammatory and metabolic diseases. The experimental protocols outlined in this guide provide a robust framework for the accurate quantification of DGLA and its bioactive metabolites, facilitating further research in this important area.

References

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of dihomo-gamma-linolenic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Dihomo-gamma-linolenic acid (HMDB0002925) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jfda-online.com [jfda-online.com]

- 14. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 15. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 16. lipidmaps.org [lipidmaps.org]

- 17. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

Plant-Derived Sources of All-cis-5,11,14-Eicosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-5,11,14-eicosatrienoic acid, also known as sciadonic acid, is a non-methylene-interrupted polyunsaturated fatty acid (NMI-PUFA) that has garnered interest for its potential biological activities. Unlike more common fatty acids where double bonds are separated by a single methylene (B1212753) group, the double bonds in sciadonic acid at the 5 and 11 positions are separated by five methylene groups. This unique structure influences its metabolic fate and physiological effects. This technical guide provides a comprehensive overview of the plant-derived sources of sciadonic acid, methodologies for its analysis, and insights into its biosynthesis.

Plant-Derived Sources of Sciadonic Acid

Sciadonic acid is predominantly found in the seed oils of various gymnosperm species. Its presence is a significant chemotaxonomic marker for this plant division. The concentration of sciadonic acid can vary considerably between different genera and species.

Quantitative Data on Sciadonic Acid Content in Plant Seed Oils

The following table summarizes the quantitative data on the percentage of all-cis-5,11,14-eicosatrienoic acid (sciadonic acid) in the total fatty acids of various plant seed oils.

| Plant Family | Genus | Species | Common Name | Sciadonic Acid (% of Total Fatty Acids) | Reference(s) |

| Pinaceae | Pinus | pinaster | Maritime Pine | up to 7.0 | [1][2] |

| koraiensis | Korean Pine | 0.87 | [3] | ||

| patula | Patula Pine | 4.49 | [3] | ||

| sylvestris | Scots Pine | Present | [4] | ||

| Podocarpaceae | Podocarpus | nagi | Nagi | up to 26 | [2] |

| macrophyllus | Yew Plum Pine | 9.7 | [4] | ||

| elatus | Illawarra Plum | 2.2 | [4] | ||

| Taxaceae | Taxus | baccata | English Yew | Present in red arils | [5] |

| Cupressaceae | Juniperus | communis | Common Juniper | Present | [6] |

| Araucariaceae | Araucaria | araucana | Monkey Puzzle | Present | [7] |

| Sciadopityaceae | Sciadopitys | verticillata | Japanese Umbrella-Pine | Major Δ5-UPIFA | [4] |

Experimental Protocols

The accurate quantification of sciadonic acid from plant sources requires robust experimental protocols for lipid extraction, derivatization, and analysis.

Lipid Extraction from Plant Seeds

a) Soxhlet Extraction: This is a classical method for the exhaustive extraction of lipids from solid materials.

-

Sample Preparation: Dry the plant seeds to a constant weight and grind them into a fine powder.

-

Extraction: Place the ground seed powder in a cellulose (B213188) thimble and insert it into the Soxhlet extractor. Add a suitable solvent, such as n-hexane or petroleum ether, to the distillation flask.

-

Reflux: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the sample in the thimble. The lipid will be extracted from the sample and will collect in the solvent.

-

Siphoning: When the solvent reaches a certain level in the extraction chamber, it will be siphoned back into the distillation flask.

-

Cycle Repetition: This process is repeated for several hours to ensure complete extraction of the lipids.

-

Solvent Evaporation: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

b) Folch Method (Liquid-Liquid Extraction): This method is suitable for smaller sample sizes and is effective for extracting a broad range of lipids.

-

Homogenization: Homogenize the ground seed material with a chloroform (B151607):methanol (2:1, v/v) mixture.

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to facilitate phase separation.

-

Phase Separation: Centrifuge the mixture to separate the chloroform (lower) and aqueous (upper) phases. The lipids will be in the chloroform phase.

-

Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Dry the chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.

a) Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol):

-

Sample Preparation: Place a known amount of the lipid extract (10-25 mg) into a screw-capped test tube.

-

Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol.

-

Incubation: Cap the tube tightly and heat at 60-100°C for 5-45 minutes.

-

Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Separation and Collection: Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

-

Injection: Inject a small volume (typically 1 µL) of the FAMEs solution into the GC-MS system.

-

Gas Chromatograph Conditions:

-

Column: A polar capillary column, such as a BPX70 or a cyanopropyl-substituted column, is suitable for separating FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 140°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a mass range appropriate for FAMEs (e.g., m/z 50-500).

-

-

Identification and Quantification: Identify the sciadonic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard. Quantify the amount of sciadonic acid by comparing its peak area to that of an internal standard.

Biosynthesis and Signaling Pathways

Biosynthesis of All-cis-5,11,14-Eicosatrienoic Acid

The biosynthesis of sciadonic acid in gymnosperms is a multi-step process involving fatty acid synthases, elongases, and desaturases. While the complete pathway is still under investigation, a plausible route involves the modification of common fatty acid precursors. The key step is the introduction of a double bond at the Δ5 position, which is characteristic of many unique fatty acids in conifers.

The diagram below illustrates a proposed biosynthetic pathway for all-cis-5,11,14-eicosatrienoic acid (sciadonic acid) from linoleic acid.

Caption: Proposed biosynthetic pathway of sciadonic acid.

Potential Role in Plant Signaling

Fatty acids and their derivatives are crucial signaling molecules in plants, involved in responses to both biotic and abiotic stresses. While the specific signaling role of sciadonic acid is not yet fully elucidated, it is hypothesized to participate in lipid-mediated defense pathways. The diagram below represents a generalized plant lipid signaling pathway where polyunsaturated fatty acids are precursors to signaling molecules.

Caption: Generalized plant lipid signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and analysis of all-cis-5,11,14-eicosatrienoic acid from plant seeds.

Caption: Experimental workflow for sciadonic acid analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Sciadonic acid derived from pine nuts as a food component to reduce plasma triglycerides by inhibiting the rat hepatic Δ9-desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Composition of Pinus nigra Arn. Unripe Seeds from Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Red Arils of Taxus baccata L.—A New Source of Valuable Fatty Acids and Nutrients [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid in Lipid Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5(Z),11(Z),14(Z)-Eicosatrienoic acid, also known as Sciadonic Acid (SCA), is a non-methylene-interrupted polyunsaturated fatty acid with emerging significance in the field of lipid signaling and inflammation. Found in various plant sources, notably pine nut oil, SCA has demonstrated potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of SCA's role in lipid signaling, with a focus on its molecular mechanisms of action. It details how SCA modulates inflammatory responses through the suppression of key signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators. This guide also presents relevant quantitative data, detailed experimental protocols for studying its effects, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts targeting inflammatory diseases.

Introduction

This compound (Sciadonic Acid) is a C20:3 omega-6 fatty acid characterized by a unique arrangement of its double bonds. Unlike arachidonic acid (AA), a key precursor for pro-inflammatory eicosanoids, SCA is a non-methylene-interrupted fatty acid. This structural difference is believed to be central to its distinct biological activities. SCA is found in the seeds of gymnosperms, such as those from the Pinus and Podocarpus genera.[1]

Recent research has highlighted the potential of SCA as a modulator of lipid signaling and inflammatory processes. It has been shown to be incorporated into cellular phospholipids (B1166683), where it can displace arachidonic acid.[1] This displacement is a key aspect of its mechanism, as it reduces the substrate pool available for the synthesis of potent pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Beyond competitive inhibition of substrate availability, SCA actively modulates intracellular signaling pathways that are central to the inflammatory response.

This guide will delve into the core aspects of SCA's function in lipid signaling, providing researchers and drug development professionals with a detailed understanding of its mechanisms, the methodologies to study them, and the quantitative effects observed to date.

Molecular Mechanism of Action in Lipid Signaling

The primary anti-inflammatory role of Sciadonic Acid stems from its ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages. This is achieved through the modulation of key intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies in murine RAW264.7 macrophages have shown that SCA incorporation into cellular phospholipids leads to a significant reduction in the inflammatory response triggered by lipopolysaccharide (LPS). This is attributed to the suppression of two major pro-inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

NF-κB Pathway: SCA has been observed to suppress the translocation of NF-κB into the nucleus. Under normal inflammatory conditions, NF-κB activation leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB translocation, SCA effectively downregulates the expression of these inflammatory mediators.

-

MAPK Pathway: SCA also attenuates the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. The inhibition of ERK, p38, and JNK phosphorylation by SCA contributes to the overall reduction in the inflammatory response.

The suppression of these pathways leads to a decreased expression of iNOS and COX-2, which are critical enzymes in the production of nitric oxide (NO) and prostaglandins, respectively.

Competition with Arachidonic Acid